Cilofexor - 1418274-28-8

Cilofexor

Catalog Number: EVT-264880
CAS Number: 1418274-28-8
Molecular Formula: C28H22Cl3N3O5
Molecular Weight: 586.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilofexor (formerly GS-9674) is a synthetic, non-steroidal small molecule belonging to the \"hammerhead\" class of compounds. [] It acts as a potent and selective agonist of the Farnesoid X Receptor (FXR). [, ] FXR, a nuclear receptor primarily found in the liver and intestines, plays a crucial role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation. [, , ] Cilofexor's activation of FXR makes it a subject of significant interest in scientific research, particularly in the context of liver diseases like nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). [, , , , , , ]

References: [, , , , , , , , , ]

Future Directions
  • Combination Therapies: Exploring the efficacy and safety of Cilofexor in combination with other therapeutic agents for NASH and PSC. [, , , , , ] This approach aims to enhance treatment outcomes by targeting multiple disease pathways simultaneously.
  • Personalized Medicine: Investigating the use of genetic and other biomarkers to identify patient subgroups most likely to benefit from Cilofexor treatment. [] This approach could optimize treatment strategies and improve patient outcomes.
  • Long-term Safety and Efficacy: Conducting long-term studies to evaluate the sustained effects of Cilofexor on liver health and to monitor for potential long-term side effects. [, ] This is crucial for determining the drug's suitability for chronic use in liver diseases.
  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which Cilofexor exerts its therapeutic effects in NASH and PSC. [] A deeper understanding of these mechanisms will guide the development of more targeted and effective FXR-based therapies.
  • Expanding Applications: Investigating the potential therapeutic benefits of Cilofexor in other liver diseases and metabolic disorders, beyond NASH and PSC. [] This could include exploring its use in conditions such as primary biliary cholangitis and non-alcoholic fatty liver disease without advanced fibrosis.

References: [, , , , , , , ]

Source and Classification

Cilofexor was developed from earlier compounds targeting the farnesoid X receptor, specifically designed to improve safety profiles compared to steroidal agonists. It is classified as a selective non-steroidal farnesoid X receptor agonist, which influences bile acid synthesis and transport mechanisms in the liver .

Synthesis Analysis

Methods and Technical Details

Cilofexor's synthesis involves complex organic chemistry techniques aimed at constructing its unique molecular framework. The synthesis typically starts with the preparation of key intermediates through multi-step reactions involving various reagents and catalysts. The final steps often include purification processes such as recrystallization or chromatography to obtain cilofexor in high purity.

  1. Formation of Core Structure: Utilizing cyclization reactions to establish the bicyclic framework.
  2. Functionalization: Introducing specific functional groups that enhance binding affinity to the farnesoid X receptor.
  3. Purification: Employing techniques like high-performance liquid chromatography to isolate cilofexor from by-products.

These methods ensure that cilofexor maintains its efficacy while minimizing potential side effects associated with other compounds targeting the same receptor .

Molecular Structure Analysis

Structure and Data

Cilofexor's molecular formula is C₁₈H₁₈Cl₂N₂O₃, and its structure features a complex arrangement of rings and functional groups that confer its biological activity. The compound's three-dimensional conformation is critical for its interaction with the farnesoid X receptor.

  • Molecular Weight: Approximately 368.25 g/mol
  • Key Functional Groups: Contains chlorinated aromatic rings, an isoxazole moiety, and various alkyl chains that facilitate receptor binding.

The structural characteristics allow cilofexor to effectively modulate bile acid metabolism by acting as an agonist at the farnesoid X receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Cilofexor undergoes several chemical reactions upon administration, primarily involving metabolic transformations in the liver. Key reactions include:

  1. Phase I Metabolism: Oxidation reactions catalyzed by cytochrome P450 enzymes lead to the formation of various metabolites.
  2. Phase II Metabolism: Conjugation reactions occur where metabolites may be conjugated with glucuronic acid or sulfate, enhancing their solubility for excretion.
Mechanism of Action

Process and Data

Cilofexor exerts its therapeutic effects primarily through activation of the farnesoid X receptor. This activation leads to several downstream effects:

  • Inhibition of Bile Acid Synthesis: Cilofexor reduces hepatic bile acid synthesis by decreasing the expression of cholesterol 7α-hydroxylase (CYP7A1), an enzyme critical for bile acid production.
  • Increased Bile Acid Transport: It enhances the expression of transporters responsible for bile acid efflux from hepatocytes, thereby promoting bile flow and reducing cholestasis.
  • Anti-inflammatory Effects: Activation of the farnesoid X receptor also leads to reduced inflammation within liver tissues, contributing to its antifibrotic properties.

These mechanisms collectively support cilofexor's potential in treating cholestatic liver diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cilofexor is typically presented as a solid crystalline substance.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Cilofexor is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The compound has specific pKa values that influence its ionization state at physiological pH, affecting absorption and distribution.

These properties are crucial for formulating cilofexor into effective therapeutic agents .

Applications

Cilofexor is primarily investigated for its applications in treating liver diseases such as:

  • Primary Sclerosing Cholangitis: Cilofexor has shown promise in reducing liver biochemistry markers associated with cholestasis in patients suffering from this condition.
  • Non-Alcoholic Steatohepatitis: Ongoing studies are evaluating its efficacy in reducing hepatic steatosis and fibrosis in non-alcoholic fatty liver disease contexts.

The compound's ability to modulate bile acid metabolism positions it as a significant candidate for therapeutic interventions aimed at improving liver health .

Properties

CAS Number

1418274-28-8

Product Name

Cilofexor

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

Molecular Formula

C28H22Cl3N3O5

Molecular Weight

586.8 g/mol

InChI

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)

InChI Key

KZSKGLFYQAYZCO-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl

Solubility

Soluble in DMSO, DMF, EtOH (slightly), and 1:20 DMF:PBS

Synonyms

Cilofexor; GS-9674; GS 9674; GS9674;

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.